1-Cyano-5-(trifluoromethyl)naphthalene
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Overview
Description
1-Cyano-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a naphthalene ring.
Preparation Methods
The synthesis of 1-Cyano-5-(trifluoromethyl)naphthalene typically involves the introduction of the cyano and trifluoromethyl groups onto the naphthalene ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions can be tailored to achieve high yields and selectivity for the desired product.
Chemical Reactions Analysis
1-Cyano-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the cyano group to other functional groups such as amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-5-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it a valuable tool in the study of biological systems and processes.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-Cyano-5-(trifluoromethyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The cyano and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
1-Cyano-5-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
- 1-Cyano-2-(trifluoromethyl)naphthalene
- 1-Cyano-3-(trifluoromethyl)naphthalene
- 1-Cyano-4-(trifluoromethyl)naphthalene
These compounds share the cyano and trifluoromethyl groups but differ in the position of these groups on the naphthalene ring. The unique positioning of the groups in this compound imparts distinct chemical and physical properties, making it particularly suitable for specific applications .
Properties
IUPAC Name |
5-(trifluoromethyl)naphthalene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQVKGKXIGBRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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